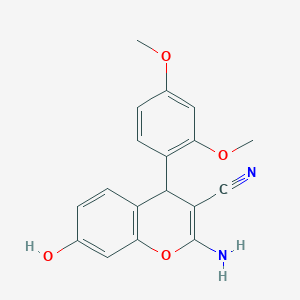![molecular formula C10H18N4OS B11051029 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11051029.png)
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes an imidazo[1,2-c]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-3,7,7,8a-tetramethyl-5-oxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
- 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-4(3H)-one
Uniqueness
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of a thioxo group. This structural feature differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N4OS |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
1-amino-3,7,7,8a-tetramethyl-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C10H18N4OS/c1-6-7(15)14(11)10(4)5-9(2,3)12-8(16)13(6)10/h6H,5,11H2,1-4H3,(H,12,16) |
Clé InChI |
FNYHGEHALOOJQY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2(N1C(=S)NC(C2)(C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)

![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)
![2-(3-chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11050962.png)
![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)


![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11051012.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)